molecular formula C22H17NO5 B5440217 2-[(1-hydroxy-9-oxo-9H-xanthen-3-yl)oxy]-N-(4-methylphenyl)acetamide

2-[(1-hydroxy-9-oxo-9H-xanthen-3-yl)oxy]-N-(4-methylphenyl)acetamide

Cat. No.: B5440217
M. Wt: 375.4 g/mol
InChI Key: CAHPYVMYUREXIV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(1-hydroxy-9-oxo-9H-xanthen-3-yl)oxy]-N-(4-methylphenyl)acetamide is a synthetic organic compound that belongs to the class of xanthone derivatives. Xanthones are known for their diverse biological activities, including antioxidant, anti-inflammatory, and anticancer properties

Preparation Methods

The synthesis of 2-[(1-hydroxy-9-oxo-9H-xanthen-3-yl)oxy]-N-(4-methylphenyl)acetamide typically involves the following steps:

Chemical Reactions Analysis

Mechanism of Action

The mechanism of action of 2-[(1-hydroxy-9-oxo-9H-xanthen-3-yl)oxy]-N-(4-methylphenyl)acetamide involves its interaction with molecular targets such as reactive oxygen species (ROS). The compound’s fluorescence increases upon reaction with ROS, making it a valuable tool for detecting oxidative stress . Additionally, it can modulate the Nrf2 pathway, which plays a crucial role in cellular defense against oxidative damage .

Comparison with Similar Compounds

2-[(1-hydroxy-9-oxo-9H-xanthen-3-yl)oxy]-N-(4-methylphenyl)acetamide can be compared with other xanthone derivatives:

Properties

IUPAC Name

2-(1-hydroxy-9-oxoxanthen-3-yl)oxy-N-(4-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17NO5/c1-13-6-8-14(9-7-13)23-20(25)12-27-15-10-17(24)21-19(11-15)28-18-5-3-2-4-16(18)22(21)26/h2-11,24H,12H2,1H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CAHPYVMYUREXIV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)COC2=CC(=C3C(=C2)OC4=CC=CC=C4C3=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.